molecular formula C6H9F3O2 B1202167 2,2,2-Trifluoroethyl butyrate CAS No. 371-27-7

2,2,2-Trifluoroethyl butyrate

Cat. No. B1202167
CAS RN: 371-27-7
M. Wt: 170.13 g/mol
InChI Key: DEXWRCYOMLUJRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethyl-substituted compounds, including those related to 2,2,2-trifluoroethyl butyrate, often involves strategic incorporation of the trifluoromethyl group into the molecular framework. One approach includes the cyclocondensation of bis(trimethylsilyloxy)butadienes with trifluoromethylated enones, leading to functionalized salicylates and phenols with trifluoromethyl groups, showcasing the versatility in synthesizing fluorinated compounds (Bunescu et al., 2009). Additionally, photoredox catalysis has been employed for the trifluoroethylation of styrenes, introducing a hydroxyl group from molecular oxygen, demonstrating an innovative route for incorporating trifluoromethyl groups into organic molecules (Li et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds containing trifluoromethyl groups is significantly influenced by the electronegativity and steric bulk of the trifluoromethyl group. X-ray crystallography and spectroscopic methods are commonly used to elucidate these structures. For instance, the structure of trifluoromethyl-substituted cyclohexenones and pyran-4-ones, related to 2,2,2-trifluoroethyl butyrate, have been characterized to reveal the impact of the trifluoromethyl group on molecular conformation and electronic properties (Bunescu et al., 2009).

Chemical Reactions and Properties

Trifluoromethylated compounds, including 2,2,2-trifluoroethyl butyrate, participate in a range of chemical reactions, leveraging the reactivity of the trifluoromethyl group. For example, trifluoromethyl-substituted salicylates undergo various cyclocondensation reactions, leading to the formation of complex fluorinated frameworks (Bunescu et al., 2009). The reactivity of such compounds under photoredox conditions to introduce new functional groups showcases the versatility of trifluoromethylated compounds in synthetic chemistry (Li et al., 2015).

Physical Properties Analysis

The presence of the trifluoromethyl group in molecules like 2,2,2-trifluoroethyl butyrate significantly influences their physical properties, such as boiling points, solubility, and stability. These properties are crucial for the application of such compounds in various fields, including materials science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of 2,2,2-trifluoroethyl butyrate, including its reactivity and stability, are profoundly affected by the trifluoromethyl group. This group's electron-withdrawing nature affects the acidity of adjacent hydrogen atoms and the molecule's overall reactivity pattern. The studies on the synthesis and reactions of related trifluoromethylated compounds provide insights into the chemical behavior of 2,2,2-trifluoroethyl butyrate and its potential for further functionalization (Bunescu et al., 2009); (Li et al., 2015).

Scientific Research Applications

  • Atmospheric Chemistry : A theoretical study on the gas-phase reaction of TFEB with OH radicals indicates its relevance in atmospheric chemistry. This study provides insights into the kinetics, mechanism, and thermochemistry of TFEB's interaction with OH radicals, offering information about its atmospheric lifetime and reaction pathways (Gour, Mishra, & Singh, 2015).

  • Kinetic Studies : Research focusing on the tropospheric degradation of TFEB provides kinetic data on its reactions with OH radicals and Cl atoms, contributing to understanding its environmental impact and behavior in the atmosphere (Blanco, Rivela, Rivela, & Teruel, 2013).

  • Organic Synthesis Applications : A study on the kinetic resolution of racemic 2,2,2-trifluoro-1-aryl ethanol via enantioselective acylation demonstrates TFEB's utility in preparing enantiomerically pure compounds, significant for pharmaceutical and chemical synthesis (Xu, Zhou, Geng, & Chen, 2009).

  • Photocatalytic Applications : Research on photocatalytic metal-organic frameworks for selective 2,2,2-trifluoroethylation of styrenes highlights TFEB's role in synthesizing CF3-containing compounds, crucial in the pharmaceutical and agrochemical industries (Yu & Cohen, 2016).

  • Medical Research : Studies on butyrate, a closely related compound, show its potential in treating inflammatory diseases and cancer. For example, butyrate's anti-inflammatory properties and potential in Crohn's disease treatment are highlighted in a study focusing on its impact on cytokine expression and NFκB activation (Segain et al., 2000).

  • Biotechnology : A study on the photoautotrophic synthesis of butyrate by metabolically engineered cyanobacteria shows the potential of using similar strategies for sustainable production of chemicals like TFEB (Lai & Lan, 2018).

Safety And Hazards

2,2,2-Trifluoroethyl butyrate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

2,2,2-Trifluoroethyl butyrate may be used in the lipase catalyzed resolution of unsubstituted and N-alkyl substituted 2-amino-1-phenylethanols . It may also be used in the synthesis of enantiomerically pure ®- or (S)-1-aminoindane . These potential applications suggest that 2,2,2-Trifluoroethyl butyrate could have significant uses in future chemical syntheses.

properties

IUPAC Name

2,2,2-trifluoroethyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-2-3-5(10)11-4-6(7,8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXWRCYOMLUJRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190591
Record name 2,2,2-Trifluoroethyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl butyrate

CAS RN

371-27-7
Record name 2,2,2-Trifluoroethyl butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl butyrate
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Record name 2,2,2-Trifluoroethyl butyrate
Source EPA DSSTox
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Record name 2,2,2-Trifluoroethyl Butyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
MB Blanco, C Rivela, MA Teruel - Chemical Physics Letters, 2013 - Elsevier
Rate coefficients of the reactions of OH radicals and Cl atoms with 2,2,2 trifluoroethyl butyrate have been determined at 298 K and atmospheric pressure. The decay of the organics was …
Number of citations: 27 www.sciencedirect.com
VS Parmar, AK Prasad, PK Singh, S Gupta - Tetrahedron: Asymmetry, 1992 - Elsevier
Temperature of the reaction and the solvent used markedly influenced the enantioselectivity and rate of transesterification reaction catalysed by Candida cylindracea between 2,2,2-…
Number of citations: 32 www.sciencedirect.com
NK Gour, BK Mishra, HJ Singh - Journal of Chemical Sciences, 2015 - Springer
A theoretical investigation has been carried out on the mechanism, kinetics, and thermochemistry of gas-phase reaction of 2,2,2-trifluoroethyl butyrate (TFEB, CH 3 CH 2 CH 2 C(O)OCH …
Number of citations: 2 link.springer.com
G Srinivasulu, S Vijayakumar, B Rajakumar - ChemistrySelect, 2018 - Wiley Online Library
The temperature dependent rate coefficients for the reaction between 2,2,2‐trifluoroethylbutyrate (2,2,2‐TFEB) with OH radicals were measured as a function of temperature (268‐343 K…
MC Smart, RV Bugga, L Whitcanack, K Smith… - ECS …, 2010 - iopscience.iop.org
With the intent of improving the performance of Li-ion cells over a wide operating temperature range, we have investigated the use of co-solvents to improve the properties of electrolyte …
Number of citations: 9 iopscience.iop.org
KA Smith, MC Smart, GKS Prakash… - ECS …, 2008 - iopscience.iop.org
The fluorinated esters 2, 2, 2-trifluoroethyl butyrate (TFEB), 2, 2, 2-trifluoroethyl acetate (TFEA), ethyl trifluoroacetate (ETFA), and methyl pentafluoropropionate (MPFP) are added to …
Number of citations: 47 iopscience.iop.org
LT Kanerva, J Vihanto, MH Halme, JM Loponen… - Acta Chem …, 1990 - academia.edu
Porcine pancreatic lipase-catalysed transesterifications of 2, 2, 2-trifluoroethyl butyrate with racemic 2-octanol and 1-phenylethanol have been studied in different organic solvents. …
Number of citations: 45 www.academia.edu
LT Kanerva, K Rahiala, E Vänttinen - Journal of the Chemical Society …, 1992 - pubs.rsc.org
The lipase PS- and CCL-catalysed resolution of unsubstituted and N-alkyl substituted 2-amino-1-phenylethanols with 2,2,2-trifluoroethyl butyrate or with butyric anhydride and those of …
Number of citations: 29 pubs.rsc.org
P Csomós, LT Kanerva, G Bernáth, F Fülöp - Tetrahedron: Asymmetry, 1996 - Elsevier
Enantioselective acylation of N-hydroxymethylated β-lactams in the presence of Pseudomonas sp. lipase afforded optically active precursors for the preparation of (1R,2)- and (2S,2R)-2-…
Number of citations: 75 www.sciencedirect.com
MT Rudolf, C Schultz - Liebigs Annalen, 1996 - Wiley Online Library
The hydroxyl group at C‐5 in racemic 1,2‐O‐Cyclohexylidene‐myo‐inositol (rac‐1) was regio‐ and enantioselectively acylated to give 5‐O‐acetyl‐ (2a)‐ or 5‐O‐butyryl‐2,3‐O‐…

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